N1-Glutathionyl-spermidine disulfide
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Overview
Description
N1-Glutathionyl-spermidine disulfide is a compound formed by the conjugation of glutathione and spermidine through a disulfide bond. This compound is significant in various biological processes, particularly in the defense mechanisms against oxidative stress. It is found in organisms such as Gram-negative bacteria and trypanosomatid parasites, where it plays a crucial role in maintaining redox balance and protecting against cysteine overoxidation .
Mechanism of Action
Target of Action
The primary target of N1-Glutathionyl-spermidine disulfide is trypanothione reductase . This enzyme plays a crucial role in the defense mechanism of certain parasites, particularly trypanosomatid parasites .
Mode of Action
This compound interacts with its target, trypanothione reductase, by serving as a substrate . The compound binds to a specific pocket near the proposed spermidine binding site in an inverted orientation . This binding allows for the preferential N1-glutathionylation of N8-glutathionylspermidine .
Biochemical Pathways
The compound is involved in the biosynthesis of trypanothione, a crucial antioxidant in trypanosomatid parasites . In these organisms, glutathione (GSH) is enzymatically converted to N1-Glutathionyl-spermidine (Gsp) by an ATP-cleaving, amide-forming reaction with spermidine (Spd), catalyzed by Gsp synthetase .
Result of Action
The action of this compound results in the formation of trypanothione, which is a key antioxidant in trypanosomatid parasites . This antioxidant plays a vital role in protecting these organisms from oxidative stress .
Action Environment
The action of this compound is influenced by the presence of trypanothione reductase and the oxidative environment within the organism . The compound’s efficacy and stability would likely be affected by factors such as the concentration of the enzyme and the level of oxidative stress in the environment.
Biochemical Analysis
Biochemical Properties
N1-Glutathionyl-spermidine disulfide interacts with several enzymes and proteins. It is a substrate of trypanothione reductase . This enzyme interaction plays a significant role in the biochemical reactions involving this compound .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It interacts with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: N1-Glutathionyl-spermidine disulfide can be synthesized enzymatically. In Escherichia coli and trypanosomatid parasites, glutathione is enzymatically converted to N1-glutathionyl-spermidine by an ATP-cleaving, amide-forming reaction with spermidine, catalyzed by glutathionylspermidine synthetase .
Industrial Production Methods: This would involve the overexpression and purification of the relevant enzymes, followed by the enzymatic reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: N1-Glutathionyl-spermidine disulfide undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond can be reduced to form thiols, and the thiols can be oxidized back to form the disulfide bond.
Substitution Reactions: The compound can participate in substitution reactions where the disulfide bond is exchanged with other thiol-containing molecules.
Common Reagents and Conditions:
Reducing Agents: Dithiothreitol (DTT) and β-mercaptoethanol are commonly used to reduce the disulfide bond.
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize the thiol groups to form the disulfide bond.
Major Products:
Scientific Research Applications
N1-Glutathionyl-spermidine disulfide has several scientific research applications:
Comparison with Similar Compounds
Trypanothione: N1,N8-bis(glutathionyl)spermidine, a similar compound found in trypanosomatid parasites, plays a similar role in redox balance.
Bis(glutathionyl)spermine: Another related compound that serves as a substrate for trypanothione reductase.
Uniqueness: N1-Glutathionyl-spermidine disulfide is unique in its specific role in protecting against cysteine overoxidation in Gram-negative bacteria and trypanosomatid parasites . Its ability to form reversible disulfide bonds makes it a crucial player in cellular defense mechanisms against oxidative stress .
Biological Activity
N1-Glutathionyl-spermidine disulfide (Gsp) is a compound that plays a significant role in cellular redox regulation and has been studied for its biological activities, particularly in relation to oxidative stress and its protective mechanisms in various organisms. This article synthesizes findings from diverse sources, examining the biochemical properties, enzymatic interactions, and potential therapeutic implications of Gsp.
Chemical Structure and Formation
This compound is formed through the enzymatic reaction between glutathione (GSH) and spermidine (Spd), catalyzed by Gsp synthetase. This reaction is ATP-dependent and results in the formation of Gsp, which can further participate in redox reactions and protein modifications. The reaction can be summarized as follows:
Redox Regulation
Gsp exhibits superior reducing properties compared to GSH. It has been shown to reduce dehydroascorbate more rapidly than GSH, and it also reacts with hydrogen peroxide at a rate three times faster than GSH. This enhanced reactivity suggests that Gsp may play a critical role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) more effectively than GSH .
Protein Thiolation
One of the key biological activities of Gsp is its ability to modify protein thiols through a process known as S-thiolation. This modification can protect proteins from irreversible oxidation during oxidative stress. In E. coli, studies have demonstrated that Gsp can form mixed disulfides with protein thiols, thus regulating protein function under stress conditions .
Case Studies
-
Oxidative Stress Response in E. coli :
- In experiments involving E. coli strains with mutations affecting glutaredoxin pathways, it was found that strains capable of synthesizing Gsp exhibited higher survival rates under oxidative stress conditions induced by hydrogen peroxide compared to those lacking Gsp synthetase activity. Specifically, the viability of wild-type strains was significantly greater than that of mutants lacking the ability to synthesize Gsp when exposed to H2O2 .
-
Trypanosomatids :
- In Trypanosoma cruzi, the synthesis of trypanothione (N1,N8-bis(glutathionyl)spermidine) from Gsp is crucial for the parasite's survival under oxidative stress. The enzyme responsible for this conversion, TcTryS, demonstrates broad substrate specificity and is essential for maintaining intracellular polyamine levels, which are vital for cellular functions and proliferation .
Enzymatic Interactions
Gsp acts as a substrate for various enzymes, including trypanothione reductase, which reduces disulfide forms back to their thiol counterparts, thus maintaining the redox balance within cells. The kinetics of these reactions indicate that Gsp not only serves as a protective agent against oxidative damage but also participates actively in cellular redox cycles .
Comparative Efficacy
The following table summarizes the comparative efficacy of Gsp versus GSH in various biological contexts:
Parameter | This compound (Gsp) | Glutathione (GSH) |
---|---|---|
Reducing Power | Superior; faster reduction rates | Standard |
Reaction with H2O2 | 3x faster than GSH | Slower |
Protein Thiolation | Effective; enhances protein stability | Less effective |
Role in Trypanosomatids | Critical for survival under stress | Not applicable |
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[(2R)-3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56)/t23-,24-,25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMZDPYSWPSKSP-CQJMVLFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNCCCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66N12O10S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
867.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.